3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide

Description

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide (CAS RN: 88511-13-1) is a sulfur-containing heterocyclic compound with a thietane backbone (four-membered ring) and functional groups including an amine (-NH₂) and a hydroxyethyl (-CH₂CH₂OH) substituent. Its molecular formula is C₃H₇NO₂S, and it is characterized by the sulfone group (1,1-dioxide), which enhances its polarity and stability compared to non-oxidized thietanes.

Properties

IUPAC Name |

2-(3-amino-1,1-dioxothietan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYMXZAWMIWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thiourea to form the thietane ring, followed by oxidation to introduce the sulfone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides and sulfones.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thietane derivatives

Scientific Research Applications

Chemistry: 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and functional groups allow it to form specific interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Solubility and Stability: The hydroxyethyl group in the target compound may improve water solubility compared to non-polar analogues like 2,2-dimethylthietane 1,1-dioxide (CAS 31462-45-0) .

- Melting Points: Derivatives such as 4-allyl-6-chloro-4H-thieno-thiadiazine 1,1-dioxide exhibit melting points of 85–92°C, reflecting the influence of aromaticity and substituents on crystallinity .

Key Research Findings

Substituent Effects : The presence of electron-donating groups (e.g., -NH₂, -OH) enhances reactivity in cyclization and substitution reactions, while bulky substituents (e.g., phenyl, dimethyl) improve metabolic stability .

Synthetic Utility : Thietane 1,1-dioxides serve as versatile intermediates for generating enantiomerically pure compounds via transition-metal catalysis, a critical advantage over less functionalized heterocycles .

Biological Activity

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide, a thietane derivative, has garnered interest due to its potential biological activities. This compound's unique structure may contribute to various pharmacological effects, making it a subject of ongoing research.

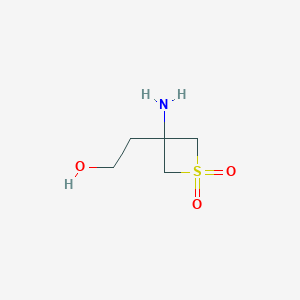

Chemical Structure

The compound can be represented as follows:

This structure includes a thietane ring, an amino group, and a hydroxyethyl side chain, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound has a promising potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, hindering protein synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to the control group, indicating its potential as an effective treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.